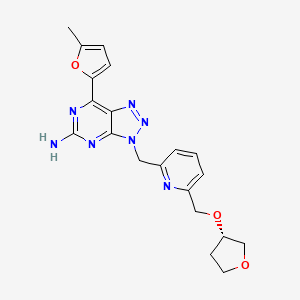

Ciforadenant

説明

特性

IUPAC Name |

7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURQKNMKCGYWRJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202402-40-1 | |

| Record name | Ciforadenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciforadenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIFORADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciforadenant: A Technical Guide to its Mechanism of Action in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciforadenant (CPI-444) is an orally bioavailable, selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a key immune checkpoint that governs antitumor immunity. Within the tumor microenvironment (TME), high concentrations of adenosine, produced by the ectonucleotidases CD39 and CD73, suppress the activity of various immune effector cells by binding to A2AR. This compound competitively inhibits this interaction, thereby reversing adenosine-mediated immunosuppression and promoting a more robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on immune cells, relevant signaling pathways, and a summary of key clinical findings.

The Adenosine Pathway: A Major Immunosuppressive Axis in Cancer

The adenosine pathway has emerged as a critical mechanism of immune evasion in a variety of solid tumors. In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is rapidly catabolized into adenosine by the sequential enzymatic activity of CD39 (converts ATP/ADP to AMP) and CD73 (converts AMP to adenosine).

Adenosine then binds to its receptors on the surface of immune cells, with the A2A receptor playing a predominant role in mediating immunosuppression.[1][2] Activation of A2AR signaling on T cells, natural killer (NK) cells, and other immune cells leads to a cascade of inhibitory signals that dampen their anti-tumor functions.

This compound's Mechanism of Action: Reversing Immune Suppression

This compound is a small molecule that potently and selectively binds to the A2A receptor, competitively blocking the binding of adenosine.[1][2] This targeted inhibition restores the function of key immune cells within the TME, leading to a multi-faceted enhancement of the anti-tumor immune response.

Impact on T-Lymphocytes

-

Enhanced T Cell Activation and Proliferation: By blocking A2AR, this compound prevents the adenosine-induced increase in intracellular cyclic AMP (cAMP), a potent inhibitor of T cell receptor (TCR) signaling. This results in enhanced activation, proliferation, and effector function of CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.

-

Increased Cytokine Production: this compound treatment has been shown to increase the production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), by T cells, which are crucial for orchestrating an effective anti-tumor response.[3]

-

Increased T Cell Infiltration: Clinical studies have demonstrated that durable clinical benefit from this compound is associated with an increased infiltration of CD8+ T cells into the tumor.

Modulation of Myeloid Cells

The TME is often infiltrated by immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). Adenosine signaling through A2AR on these cells promotes their differentiation into immunosuppressive phenotypes.

-

Reprogramming of TAMs: this compound can modulate the phenotype of TAMs, shifting them from an immunosuppressive M2-like state to a pro-inflammatory M1-like state. This is supported by findings that this compound treatment is associated with a reduction in SPP1+ macrophage infiltration, which are linked to immunosuppression.

-

Inhibition of MDSC Function: By blocking A2AR, this compound can inhibit the immunosuppressive functions of MDSCs, further contributing to a more favorable immune environment for T cell-mediated tumor killing.

Effects on Other Immune Cells

This compound's mechanism of action extends to other key immune players:

-

Natural Killer (NK) Cells: A2AR blockade can enhance the cytotoxic activity of NK cells, which are important for direct tumor cell lysis.

-

Dendritic Cells (DCs): this compound can improve the function of DCs, including their ability to present antigens and activate T cells.

Signaling Pathways and Experimental Workflows

Adenosine-A2AR Signaling Pathway

The following diagram illustrates the immunosuppressive signaling cascade initiated by adenosine and its inhibition by this compound.

References

Ciforadenant: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciforadenant (formerly CPI-444) is a potent and highly selective, orally bioavailable small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signal by binding to A2AR on various immune cells, thereby inhibiting their anti-tumor activity. By blocking this interaction, this compound represents a promising immunotherapeutic strategy to restore and enhance anti-tumor immunity.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Introduction: The Adenosine A2A Receptor in Immuno-Oncology

The adenosine signaling pathway has emerged as a critical regulator of immune responses within the tumor microenvironment. Hypoxic conditions prevalent in solid tumors lead to the accumulation of extracellular adenosine, primarily through the enzymatic conversion of ATP by CD39 and CD73. Adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3.

The A2A receptor is highly expressed on the surface of key immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). Upon adenosine binding, the A2AR, which is coupled to a Gs protein, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP triggers a signaling cascade that ultimately suppresses the activation, proliferation, and effector functions of these immune cells, creating an immunosuppressive shield that allows cancer cells to evade immune destruction.

Targeting the A2AR with a selective antagonist like this compound offers a therapeutic approach to counteract this immunosuppression and "release the brakes" on the anti-tumor immune response.

This compound (CPI-444): A Profile

This compound is a non-xanthine small molecule designed to be a potent and selective antagonist of the human A2A receptor. Its development has been primarily focused on oncology, where it is being investigated as both a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors targeting the PD-1/PD-L1 axis.

Pharmacological Profile

This compound exhibits high binding affinity for the A2A receptor and significant selectivity over other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and maximizing the desired immunomodulatory activity.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| Human A2A Receptor | 3.54 nM | |

| Selectivity vs. Other Human Adenosine Receptors | ||

| A1 Receptor | 54-fold | |

| A2B Receptor | 431-fold | |

| A3 Receptor | 693-fold |

Pharmacokinetic Properties

Clinical studies have provided insights into the pharmacokinetic profile of this compound in humans. Oral administration of this compound has been shown to achieve plasma concentrations sufficient for target engagement and biological activity.

Table 2: Human Pharmacokinetic Data for this compound

| Parameter | Finding | Dose Regimen | Reference |

| Effective Plasma Concentration | Plasma concentrations exceeding 2000 ng/mL were consistently achieved and correlated with nearly complete inhibition of A2AR signaling in ex vivo assays. | 100 mg BID |

Mechanism of Action

This compound competitively binds to the A2A receptor on immune cells, preventing the binding of endogenous adenosine. This blockade inhibits the downstream signaling cascade, leading to a reduction in intracellular cAMP levels. The net effect is the restoration of immune cell function, including:

-

Enhanced T-cell activation and proliferation: this compound has been shown to restore T-cell signaling and the production of key anti-tumor cytokines like IL-2 and IFNγ, which are suppressed by adenosine analogues.

-

Increased anti-tumor cytotoxicity: By reinvigorating cytotoxic T-lymphocytes and NK cells, this compound promotes the direct killing of tumor cells.

-

Modulation of the tumor microenvironment: this compound can shift the TME from an immunosuppressive to an inflamed state, potentially increasing the efficacy of other immunotherapies.

The signaling pathway of the adenosine A2A receptor and the point of intervention by this compound are illustrated in the following diagram.

Figure 1: Adenosine A2A Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for A2A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the human A2A receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Membranes: Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.

-

Radioligand: [3H]-ZM241385 or [3H]-CGS21680.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM NECA).

-

Test Compound: this compound at various concentrations.

-

Filtration: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Detection: Liquid scintillation counter.

Procedure:

-

Preparation: Dilute this compound to a range of concentrations in the assay buffer.

-

Incubation: In a 96-well plate, add in the following order:

-

50 µL of varying concentrations of this compound.

-

25 µL of the radioligand at a final concentration close to its Kd.

-

25 µL of the cell membrane preparation.

-

-

Equilibration: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

cAMP Functional Assay for A2A Receptor Antagonism

This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-stimulated cAMP production in cells expressing the A2A receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human A2A receptor.

-

Agonist: A potent A2A receptor agonist such as NECA (5'-N-Ethylcarboxamidoadenosine).

-

Phosphodiesterase (PDE) Inhibitor: IBMX or rolipram (B1679513) to prevent the degradation of cAMP.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the A2A receptor-expressing HEK293 cells in a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Remove the culture medium and add the stimulation buffer containing a PDE inhibitor and varying concentrations of this compound. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the A2A agonist (e.g., NECA at its EC80 concentration) to each well.

-

Incubation: Incubate for an additional 30-60 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels using the detection kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression analysis.

-

Selectivity Profile of this compound

The high selectivity of this compound for the A2A receptor over other adenosine receptor subtypes is a key attribute, minimizing the potential for off-target effects.

References

Role of Ciforadenant in reversing adenosine-induced immunosuppression

An In-depth Technical Guide on the Role of Ciforadenant in Reversing Adenosine-Induced Immunosuppression

Introduction

Within the tumor microenvironment (TME), a complex interplay of metabolic and cellular factors often leads to a state of profound immunosuppression, enabling cancer cells to evade immune destruction. One of the key metabolic pathways co-opted by tumors for this purpose is the adenosine (B11128) signaling pathway.[1][2] High concentrations of extracellular adenosine accumulate in the TME, acting as a potent immunosuppressive agent by engaging with adenosine receptors on various immune cells.[1][3] this compound (also known as CPI-444 or V81444) is a potent and selective small molecule antagonist of the adenosine A2A receptor (A2AR), designed to counteract this immunosuppressive mechanism and restore anti-tumor immunity.[4][5][6] This technical guide provides a detailed overview of the role of this compound in reversing adenosine-induced immunosuppression, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways.

The Adenosine Axis: A Key Immune Checkpoint in the Tumor Microenvironment

The immunosuppressive effects of adenosine in the TME are primarily driven by its production and subsequent interaction with the A2A receptor on immune cells.[7][8]

-

Adenosine Production: In the hypoxic and inflammatory TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP).[2] This extracellular ATP is sequentially hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73, which are often overexpressed on the surface of tumor cells and regulatory T cells (Tregs).[2][3][7] This process effectively converts a pro-inflammatory "danger" signal (ATP) into an immunosuppressive "safety" signal (adenosine).[8]

-

A2A Receptor Signaling and Immunosuppression: The A2A receptor is highly expressed on key immune effector cells, including cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and helper T cells.[9][10] The binding of adenosine to the A2AR, a Gs protein-coupled receptor, initiates an intracellular signaling cascade that elevates cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[11] This signaling pathway culminates in the broad suppression of anti-tumor immune functions, including:

-

Inhibition of T-cell receptor (TCR) signaling and T-cell activation.[1][10]

-

Decreased proliferation of effector T cells.[12]

-

Reduced production of critical pro-inflammatory cytokines such as IFN-γ and Granzyme B by CD8+ T cells.[10]

-

Augmented immunosuppressive activity of Tregs and myeloid-derived suppressor cells (MDSCs).[1][3]

-

This compound: Mechanism of Action

This compound is an orally active, potent, and highly selective antagonist of the A2A receptor.[4][13] Its primary mechanism of action is to competitively bind to the A2AR on immune cells, thereby physically blocking adenosine from engaging its receptor.[5][11] This blockade prevents the initiation of the downstream immunosuppressive signaling cascade. By inhibiting this pathway, this compound effectively "releases the brakes" on the anti-tumor immune response, leading to the restoration and enhancement of immune cell function within the TME.[5][6]

Caption: this compound competitively blocks adenosine from binding to the A2A receptor.

Quantitative Data on this compound's Activity

The efficacy of this compound has been demonstrated through extensive in vitro, preclinical, and clinical studies. The quantitative data from these studies are summarized below.

Table 1: this compound In Vitro Binding Affinity

| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |

| This compound (CPI-444) | Adenosine A2A Receptor | 3.54 nmol/L | >50-fold vs. other adenosine receptor subtypes | [14] |

Table 2: this compound Preclinical Efficacy in Syngeneic Mouse Models

| Model | Treatment | Dose | Key Findings | Reference |

| MC38 Colon Adenocarcinoma | This compound Monotherapy | 1, 10, 100 mg/kg (daily) | Dose-dependent tumor growth inhibition. Tumor elimination in ~30% of mice. | [4] |

| MC38 Colon Adenocarcinoma | This compound + anti-PD-L1 | 100 mg/kg this compound | Synergistic tumor growth inhibition. Tumor elimination in 90% of mice. Induces systemic anti-tumor immune memory. | [4] |

| B16F10 Melanoma | This compound Monotherapy | 100 mg/kg | Significant inhibition of tumor growth. | [14] |

| RENCA Renal Cell Cancer | This compound Monotherapy | 10 mg/kg | Significant inhibition of tumor growth. | [14] |

Table 3: this compound Phase 1 Clinical Efficacy in Renal Cell Carcinoma (RCC)

| Parameter | This compound Monotherapy (n=33) | This compound + Atezolizumab (n=35) | Reference |

| Objective Response Rate (RECIST) | 3% (1 of 33) | 11% (4 of 35) | [11][15] |

| Disease Control (≥6 months) | 17% | 39% | [11] |

| Median Progression-Free Survival (PFS) | 4.1 months | 5.8 months | [11] |

| Overall Survival (OS) Estimate | 69% at 16 months | >90% at 25 months | [11] |

Experimental Protocols

The clinical development of this compound has been supported by robust pharmacodynamic and biomarker assays to confirm its mechanism of action and identify potential patient populations likely to respond.

Protocol 1: Assessment of A2AR Occupancy and Signaling Blockade

This protocol is used to determine if this compound effectively blocks adenosine signaling in vivo by measuring the phosphorylation of CREB (pCREB), a key downstream marker of A2AR activation.

-

Sample Collection: Whole blood is collected from patients at baseline and at various time points after this compound administration.

-

Ex Vivo Stimulation: The collected blood is stimulated ex vivo with 1µM of NECA (5'-(N-ethylcarboxamido)adenosine), a stable and potent adenosine analog, for 15 minutes to maximally activate the A2A receptors.[3][11]

-

Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining lymphocytes are fixed using a buffer such as BD Lyse/Fix buffer. Cells are then permeabilized with methanol (B129727) and stored at -80°C.[3][11]

-

Flow Cytometry: Stored cells are thawed and stained with fluorescently labeled antibodies, including anti-CD19 (to gate on B-lymphocytes, which serve as an internal negative control) and an antibody specific for phosphorylated CREB (pCREB).[3][11]

-

Analysis: The level of pCREB induction by NECA is measured via flow cytometry. A reduction in NECA-induced pCREB in post-dose samples compared to baseline indicates successful in vivo blockade of the A2A receptor by this compound.[11]

Caption: Workflow for assessing A2AR occupancy via pCREB flow cytometry.

Protocol 2: Evaluation of T-Cell Function and Cytokine Production

This in vitro protocol assesses the ability of this compound to reverse adenosine-induced suppression of T-cell activation and cytokine secretion.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are purified from healthy human donors.

-

Co-culture Setup: Purified PBMCs are co-cultured with varying concentrations of the adenosine analog NECA, with or without the addition of 1µM this compound.[11]

-

T-Cell Stimulation: The T-cells within the PBMC population are stimulated with anti-human CD3 and anti-human CD28 antibodies to mimic TCR activation.

-

Incubation: The cells are cultured for 48 hours. A protein transport inhibitor (e.g., Golgi block) is added for the final 4 hours of culture to cause cytokines to accumulate intracellularly.[11]

-

Intracellular Staining and Flow Cytometry: Cells are harvested, stained for surface markers (e.g., CD4, CD8) and then permeabilized and stained for intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Analysis: Flow cytometry is used to quantify the percentage of T-cells producing specific cytokines. An increase in cytokine-producing T-cells in the this compound-treated groups compared to the NECA-only groups demonstrates the reversal of immunosuppression.

Protocol 3: Assessment of Tumor Infiltration and Gene Signatures

This protocol uses patient tumor biopsies to evaluate the immunological changes within the TME in response to this compound treatment.

-

Biopsy Collection: Tumor biopsies are collected from patients before treatment and at one or more time points during treatment.

-

Immunohistochemistry (IHC): A portion of the biopsy is fixed, sectioned, and stained with antibodies against immune cell markers, such as CD8, to visualize and quantify the infiltration of cytotoxic T-cells into the tumor.[11] An increase in CD8+ T-cell density post-treatment is indicative of an enhanced anti-tumor immune response.

-

Gene Expression Profiling: RNA is extracted from another portion of the biopsy. Gene expression analysis (e.g., via NanoString or RNA-seq) is performed to assess changes in immune-related genes. This has been used to develop and validate an "Adenosine Signature" (AdenoSig), a set of genes regulated by adenosine signaling.[8][11] High baseline expression of the AdenoSig has been shown to be significantly associated with tumor regression in patients treated with this compound, suggesting its potential as a predictive biomarker.[11]

Visualizing the Adenosine Signaling Pathway and this compound's Intervention

The complex signaling cascade initiated by adenosine and its blockade by this compound can be visualized to better understand the mechanism of action.

Caption: Adenosine production and A2AR signaling pathway leading to immunosuppression.

Conclusion

This compound represents a targeted immunotherapeutic strategy aimed at disabling a key metabolic checkpoint within the tumor microenvironment. By selectively blocking the adenosine A2A receptor, this compound effectively reverses adenosine-induced immunosuppression, restoring the function of critical anti-tumor immune cells like CD8+ T cells.[4][11] Preclinical data have robustly shown its ability to inhibit tumor growth and synergize with other checkpoint inhibitors, such as anti-PD-(L)1.[4] Early clinical trials have confirmed its mechanism of action in humans and demonstrated durable clinical benefit in heavily pre-treated patient populations, particularly in renal cell carcinoma.[3][11] The development of predictive biomarkers, such as the Adenosine Gene Signature, holds promise for identifying patients most likely to benefit from this therapy.[11] this compound's unique mechanism and favorable safety profile position it as a valuable agent, both as a monotherapy and in combination strategies, to overcome resistance to existing immunotherapies and broaden the reach of effective cancer treatment.[11]

References

- 1. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 2. Adenosine Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

Ciforadenant: A Technical Deep Dive into its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciforadenant (also known as CPI-444) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] Within the tumor microenvironment (TME), high concentrations of adenosine represent a significant pathway of immune evasion. By binding to A2AR on the surface of various immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs), adenosine triggers a cascade of immunosuppressive effects.[2][3] this compound is designed to block this interaction, thereby restoring and enhancing anti-tumor immunity.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its potential as an antineoplastic agent, both as a monotherapy and in combination with other immunotherapies.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

The core of this compound's antineoplastic activity lies in its ability to counteract the immunosuppressive effects of adenosine in the TME. In hypoxic and inflamed tumor tissues, extracellular adenosine is produced in high concentrations through the enzymatic activity of CD39 and CD73, which convert adenosine triphosphate (ATP) to adenosine. This accumulation of adenosine leads to the activation of A2AR on immune effector cells, initiating a signaling cascade that dampens the anti-tumor immune response.

This compound, by competitively binding to A2AR, prevents adenosine from exerting its immunosuppressive functions. This blockade leads to the restoration of T-cell and NK cell activity, enhanced antigen presentation by dendritic cells, and a shift in the myeloid cell population towards a more pro-inflammatory phenotype. Preclinical studies have demonstrated that this compound can induce systemic anti-tumor immune memory, suggesting the potential for long-lasting therapeutic effects.

References

The Impact of Ciforadenant on Myeloid-Derived Suppressor Cells (MDSCs): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy, creating a profoundly immunosuppressive tumor microenvironment (TME) that fosters tumor growth and resistance to treatment. A key pathway that governs this immunosuppression is mediated by adenosine (B11128), which accumulates in the TME and signals through the A2A receptor (A2AR) on immune cells. Ciforadenant (also known as CPI-444) is an orally bioavailable, small-molecule antagonist of the A2A receptor. By selectively blocking this receptor, this compound is designed to reverse adenosine-mediated immunosuppression, particularly within the myeloid cell compartment, thereby enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects on MDSCs in preclinical and clinical settings, detailed experimental protocols from key studies, and visual summaries of the core signaling pathways and workflows.

The Adenosine Axis and MDSC-Mediated Immunosuppression

In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is rapidly hydrolyzed into adenosine by the ectoenzymes CD39 and CD73, which are often overexpressed on tumor and immune cells.[1] The resulting high concentration of adenosine acts as a potent immunosuppressive signaling molecule.

MDSCs, a heterogeneous population of immature myeloid cells, are key mediators of this suppression.[2][3] They express high levels of the A2A receptor.[4] The binding of adenosine to A2AR on MDSCs triggers a signaling cascade that enhances their suppressive functions, including the production of inhibitory molecules like arginase (Arg-1), inducible nitric oxide synthase (iNOS), and reactive oxygen species (ROS), which collectively dampen T-cell activity and proliferation. This compound is designed to directly counteract this mechanism by preventing adenosine from binding to the A2A receptor, thereby unleashing the anti-tumor immune response.

Preclinical Evidence of Myeloid Cell Modulation

Preclinical studies using syngeneic mouse tumor models have provided foundational evidence for this compound's mechanism of action. These studies demonstrate that this compound can shift the TME from an immunosuppressive to a proinflammatory state, largely by modulating myeloid cell activity.

Key findings from preclinical research include:

-

Synergy with Immune Checkpoint Blockade (ICB): this compound shows significant synergy with anti-PD-1 and anti-CTLA-4 antibodies. Critically, the depletion of myeloid cells in these models abolishes this synergistic anti-tumor effect, highlighting the central role of myeloid cells as the target of this compound.

-

Reduction of Suppressive Myeloid Infiltrates: In a murine model of metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound was associated with reduced infiltration of SPP1+ macrophages, a cell type linked to immunosuppression and resistance to immunotherapy. This supports a shift to a less immunosuppressive myeloid environment.

-

Upregulation of Proinflammatory Pathways: The combination of this compound and ICB upregulates genes involved in the IL-12/STAT4 signaling axis. This pathway is crucial for the development of IFNγ-producing Th1 helper cells, which are essential for robust anti-tumor immunity.

-

Increased Chemokine Production: this compound treatment increases the production of the chemokine CXCL10, a key ligand for recruiting CXCR3+ Th1 helper cells into the tumor, further amplifying the immune response.

Clinical Data: Targeting CD68+ MDSCs and Clinical Response

Clinical trial data have substantiated the preclinical findings, directly linking this compound's activity to the modulation of myeloid cells in patients. A key discovery from a Phase 1b/2 trial in renal cell carcinoma (RCC) was the identification of CD68-positive (CD68+) myeloid cells as a downstream target of adenosine in the TME. These CD68+ cells are known to be MDSCs.

Quantitative Clinical Data

The infiltration of these CD68+ MDSCs was found to be a predictive biomarker for patient response to this compound.

Table 1: this compound Response in RCC by CD68+ Myeloid Cell Status

| Patient Group | Number of Patients (N) | Patients with Partial Response (PR) | Objective Response Rate (ORR) |

|---|---|---|---|

| CD68+ | 15 | 4 | 26.7% |

| CD68- | 38 | 1 | 2.6% |

Data from a Phase 1b/2 clinical trial in renal cell carcinoma.

Furthermore, analysis of paired pre-treatment and on-treatment tumor biopsies showed that this compound was associated with a reduction in infiltrating CD68+ cells, confirming its biological effect on this cell population.

Data from a Phase 1b/2 trial in metastatic castration-resistant prostate cancer (mCRPC) also demonstrated the potential of this compound, particularly in combination with the anti-PD-L1 antibody atezolizumab.

Table 2: this compound Response in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Treatment Group | Number of Patients (N) | Patients with >30% PSA Reduction | Partial Response Rate |

|---|---|---|---|

| This compound Monotherapy | 11 | 1 | 9% |

| This compound + Atezolizumab | 24 | 5 | 21% |

Data from a Phase 1b/2 clinical trial in mCRPC.

The Adenosine Gene Signature (AdenoSig) Biomarker

The "Adenosine Gene Signature" (AdenoSig) is a biomarker developed to identify tumors with high levels of adenosine-induced immunosuppression. This signature includes genes for chemokines that are responsible for recruiting myeloid cells, including the CD68+ MDSCs. Clinical data has shown that a high AdenoSig score, much like high CD68+ infiltration, is associated with a greater likelihood of response to this compound. This establishes a clear logical link: a high AdenoSig indicates an adenosine-rich TME, which leads to the recruitment of CD68+ MDSCs, creating an immunosuppressed state that can be effectively reversed by this compound.

Key Experimental Protocols

The following methodologies are compiled from published preclinical and clinical study materials.

Syngeneic Murine Tumor Models

-

Cell Lines and Strains: CT26 colorectal carcinoma in Balb/c mice and B16F10-OVA melanoma in C57BL/6 mice.

-

Tumor Implantation: 1 million tumor cells were subcutaneously implanted into the flank of the mice.

-

Treatment Regimen: When tumors reached a volume of approximately 50 mm³, mice were randomized into treatment groups. This compound was administered at 30 mg/kg via oral gavage. Anti-PD1 (clone RPM1-14) and anti-CTLA4 (clone 9H10) were administered at 25 µ g/mouse .

-

Tumor Measurement: Tumor volume was measured using digital calipers and calculated with the formula (length x width²)/2.

Analysis of Tumor Immune Infiltrate

-

Single-Cell Suspension: Tumors were harvested and dissociated into single-cell suspensions using a tumor dissociation kit and a gentleMACS dissociator.

-

Flow Cytometry Staining:

-

Surface Markers: Cells were stained for 20-30 minutes at 4°C with fluorochrome-conjugated antibodies.

-

Intracellular Markers: Following surface staining, cells were fixed and permeabilized using a Foxp3 Fix/Perm buffer set, followed by staining for intracellular proteins or cytokines.

-

-

Data Acquisition and Analysis: Flow cytometry was performed on a Cytoflex cytometer and data were analyzed using FlowJo software.

Gene Profile and Cytokine Analysis

-

RNA Extraction: Harvested tumors were stored in RNAlater solution. RNA was subsequently extracted using the RNeasy Mini Kit.

-

Gene Expression Profiling: A Nanostring mouse Myeloid Panel was used on an nCounter Sprint Profiler to analyze gene expression. Data analysis was performed with nSolver Analysis Software.

-

Intratumoral Cytokine Measurement: 50 mg of tumor tissue was homogenized in PBS with 1% Triton and 1% protease inhibitor cocktail. Cytokine concentrations were measured by Meso Scale Diagnostics (MSD) and normalized to the total protein concentration of the tumor lysates.

Clinical Biopsy Analysis

-

Immunohistochemistry (IHC): IHC testing on patient tumor biopsies (pre-treatment and on-treatment) was used to identify and quantify CD68 positive (CD68+) myeloid cells.

Conclusion

This compound represents a targeted therapeutic strategy aimed at dismantling a core axis of immunosuppression within the tumor microenvironment. By blocking the adenosine A2A receptor, it directly counteracts the suppressive functions of myeloid-derived suppressor cells. Preclinical data robustly supports this mechanism, demonstrating that this compound's efficacy, particularly in combination with other checkpoint inhibitors, is dependent on its modulation of the myeloid compartment. This has been validated in clinical settings, where the presence of CD68+ MDSCs and a corresponding Adenosine Gene Signature have emerged as strong predictive biomarkers for patient response. The reduction of these immunosuppressive cells in on-treatment biopsies provides direct evidence of the drug's biological activity. For drug development professionals and researchers, this compound serves as a prime example of how targeting specific metabolic pathways within the TME can overcome resistance to immunotherapy and provide meaningful clinical benefits.

References

- 1. Corvus Pharmaceuticals Presents Updated Clinical Data Supporting and Refining the Adenosine Gene Signature’s Ability to Identify Patients Likely to Respond to Treatment with this compound | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 2. Modulation of Myeloid-Derived Suppressor Cells in the Tumor Microenvironment by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted modulation of myeloid-derived suppressor cells in the tumor microenvironment: Implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Adenosine Pathway: A Critical Immunosuppressive Axis and a Promising Target for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor microenvironment (TME) is a complex and dynamic ecosystem where cancer cells interact with a multitude of non-malignant cells, including immune cells. A key mechanism of tumor immune evasion is the establishment of an immunosuppressive milieu that hinders the efficacy of anti-tumor immune responses. The adenosine (B11128) pathway has emerged as a critical regulator of this immunosuppression, presenting a compelling target for novel cancer immunotherapies. This guide provides a comprehensive overview of the adenosine pathway, its role in cancer immunity, therapeutic strategies for its inhibition, and detailed experimental protocols for its investigation.

The Core of Adenosine-Mediated Immunosuppression

In healthy tissues, extracellular adenosine triphosphate (ATP) acts as a danger-associated molecular pattern (DAMP), promoting inflammation and immune activation.[1] However, within the hypoxic and inflamed TME, a metabolic shift occurs, leading to the accumulation of extracellular adenosine, a potent immunosuppressive molecule.[2][3] This conversion is primarily mediated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73, which are often overexpressed on tumor cells and various immune cells within the TME.[2][4]

The Adenosine Production Pathway:

-

ATP Release: Stressed and dying cancer cells release large amounts of ATP into the extracellular space.[5]

-

CD39-Mediated Hydrolysis: CD39 (ectonucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[6]

-

CD73-Mediated Hydrolysis: CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to generate adenosine.[2]

The resulting high concentration of adenosine exerts its immunosuppressive effects by binding to its receptors, primarily the A2A and A2B receptors (A2AR and A2BR), which are G protein-coupled receptors expressed on the surface of various immune cells.[7]

Impact on Immune Cells

Adenosine signaling profoundly dampens both innate and adaptive anti-tumor immunity:

-

T Cells: Activation of A2AR on T cells increases intracellular cyclic AMP (cAMP) levels, leading to the inhibition of T-cell receptor (TCR) signaling, reduced proliferation, and decreased production of effector cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).[1][7] It also promotes the differentiation and function of regulatory T cells (Tregs), further contributing to immunosuppression.[2]

-

Natural Killer (NK) Cells: Adenosine, through A2AR signaling, impairs the maturation, proliferation, and cytotoxic function of NK cells.[2]

-

Dendritic Cells (DCs): Adenosine signaling in DCs inhibits their maturation, antigen presentation capacity, and production of pro-inflammatory cytokines like IL-12, leading to a tolerogenic phenotype.[3]

-

Macrophages: Adenosine promotes the polarization of macrophages towards an M2-like, pro-tumoral phenotype, which supports tumor growth and angiogenesis.[2]

-

Myeloid-Derived Suppressor Cells (MDSCs): Adenosine enhances the suppressive function of MDSCs, which are potent inhibitors of T-cell responses.[8]

The culmination of these effects is a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate.

Therapeutic Strategies Targeting the Adenosine Pathway

The critical role of the adenosine pathway in tumor immune evasion has led to the development of several therapeutic strategies aimed at its blockade. These can be broadly categorized into inhibitors of adenosine production (targeting CD39 and CD73) and inhibitors of adenosine signaling (targeting A2A and A2B receptors).

Inhibitors of Adenosine Production

-

Anti-CD73 Antibodies: Monoclonal antibodies that block the enzymatic activity of CD73 or promote its internalization are in clinical development. By preventing the conversion of AMP to adenosine, these agents aim to reduce the concentration of immunosuppressive adenosine in the TME.

-

Anti-CD39 Antibodies and Small Molecule Inhibitors: Targeting the first step in the ATP-to-adenosine conversion, these agents are also being explored to maintain high levels of pro-inflammatory ATP while preventing adenosine generation.

Inhibitors of Adenosine Signaling

-

A2AR Antagonists: Small molecule antagonists of the A2A receptor are the most clinically advanced class of adenosine pathway inhibitors. These agents block the downstream signaling cascade initiated by adenosine binding to A2AR on immune cells, thereby restoring their anti-tumor functions.

-

Dual A2AR/A2BR Antagonists: Given the role of both A2A and A2B receptors in mediating adenosine's immunosuppressive effects, dual antagonists are being developed to provide a more comprehensive blockade of adenosine signaling.

Quantitative Data on Adenosine Pathway Inhibitors

The following tables summarize key quantitative data for selected adenosine pathway inhibitors from preclinical and clinical studies.

Table 1: Preclinical Activity of Selected Adenosine Pathway Inhibitors

| Compound | Target(s) | Assay | IC50 / Ki | Key Findings in Preclinical Models | Reference(s) |

| CPI-444 (Ciforadenant) | A2AR | Radioligand Binding | Ki: 3.54 nM | Monotherapy inhibited tumor growth in multiple syngeneic mouse models. Synergistic anti-tumor activity with anti-PD-L1 and anti-CTLA-4. | [9] |

| AZD4635 | A2AR | Radioligand Binding | Ki: 1.7 nM | Inhibited adenosine-mediated cAMP accumulation with an IC50 of 10 nM. Reduced tumor growth as a single agent and enhanced anti-PD-L1 efficacy in a mouse colorectal cancer model. | [10] |

| ZM241385 | A2AR/A2BR | Radioligand Binding | Ki: 1.4 nM (A2AR) | Enhanced CD8+ T cell-mediated tumor destruction in mouse models. | [11] |

| AB928 (Etrumadenant) | A2AR/A2BR | Radioligand Binding | Ki: 1.5 nM (A2AR), 2.0 nM (A2BR) | Showed a small but significant decrease in tumor growth as a monotherapy. Synergized with chemotherapy to reduce tumor growth. | [6][12] |

| Oleclumab (MEDI9447) | CD73 | N/A | N/A | Decreased CD73 enzymatic activity in tumor biopsies. | [5][9] |

Table 2: Clinical Trial Data for Selected Adenosine Pathway Inhibitors

| Drug | Target(s) | Cancer Type(s) | Treatment Setting | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference(s) |

| This compound (CPI-444) | A2AR | Renal Cell Carcinoma (RCC) | Monotherapy and in combination with atezolizumab | N/A | N/A | In patients refractory to anti-PD-(L)1, monotherapy showed a median PFS of 4.1 months and an OS of >69% at 16 months. | [13] |

| Etrumadenant (AB928) | A2AR/A2BR | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Combination with zimberelimab and docetaxel (B913) | Radiographic response rate: 38% (1 CR) | Composite response rate: 43% | The combination had a manageable safety profile and showed clinical benefit. However, development in mCRPC was discontinued (B1498344) due to insufficient clinical benefit compared to docetaxel alone. | [14][15] |

| Etrumadenant (AB928) | Metastatic Colorectal Cancer (mCRC) | Combination with mFOLFOX-6 | ORR: 9.1% | 8-week DCR: 86% | Well-tolerated with a substantial disease control rate. | [16] | |

| Oleclumab (MEDI9447) | CD73 | Colorectal Cancer (CRC) | Combination with durvalumab | 2.4% (1 CR) | N/A | Manageable safety profile with evidence of antitumor activity in an immunotherapy-resistant tumor type. | [17][18] |

| Oleclumab (MEDI9447) | Pancreatic Ductal Adenocarcinoma (PDAC) | Combination with durvalumab | 4.8% (1 CR, 1 PR) | N/A | Manageable safety profile with evidence of antitumor activity. | [17][18] | |

| Oleclumab (MEDI9447) | Non-Small Cell Lung Cancer (NSCLC) (EGFR-mutant) | Combination with durvalumab | 9.5% (4 PRs) | N/A | Manageable safety profile with evidence of antitumor activity. | [17][18] | |

| Inupadenant (B3325957) (EOS-850) | A2AR | Advanced Solid Tumors | Monotherapy | 2 PRs (melanoma, prostate cancer) | 12 patients with stable disease (SD) | Generally well-tolerated with evidence of durable clinical benefit. Higher A2AR expression in tumors was associated with clinical benefit. | [19][20][21] |

| Taminadenant (PBF-509/NIR178) | A2AR | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy and in combination with spartalizumab | 1 CR and 1 PR in each group (immunotherapy-naïve patients) | 7 (monotherapy) and 14 (combination) patients with stable disease | Well-tolerated with some clinical benefit observed. | [3][17][22][23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the adenosine pathway.

Measurement of CD39 and CD73 Enzymatic Activity

Principle: The enzymatic activity of CD39 and CD73 can be measured by quantifying the products of their respective reactions (AMP and inorganic phosphate (B84403) for CD39; adenosine and inorganic phosphate for CD73).

This protocol is adapted from commercially available kits for measuring CD39 and CD73 activity.

Materials:

-

96-well clear flat-bottom plate

-

Recombinant human CD39 or CD73 enzyme

-

CD39/CD73 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 for CD39 or MgCl2 for CD73)

-

ATP or ADP (for CD39) or AMP (for CD73) substrate

-

Malachite Green reagent

-

Phosphate standard solution

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare Standards: Create a standard curve of inorganic phosphate using the provided standard solution.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound (inhibitor) or vehicle control.

-

Add the CD39 or CD73 enzyme to each well (except for the no-enzyme control).

-

Pre-incubate for 10-15 minutes at 37°C.

-

-

Initiate Reaction: Add the substrate (ATP/ADP for CD39, AMP for CD73) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Develop: Add the Malachite Green reagent to each well to stop the reaction and develop the color.

-

Measurement: Incubate for 15-20 minutes at room temperature and measure the absorbance at the recommended wavelength.

-

Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Calculate the amount of phosphate produced using the standard curve. Determine the percent inhibition for test compounds.

T Cell Proliferation Assay (CFSE-Based)

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

-

Isolated T cells

-

CFSE staining solution (e.g., 5 µM in PBS)

-

Complete RPMI-1640 medium

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)

-

Adenosine or A2AR agonist (e.g., NECA)

-

A2AR antagonist (test compound)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Resuspend isolated T cells in pre-warmed PBS.

-

Add CFSE staining solution and incubate for 10-20 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T cells in a 96-well plate.

-

Add the T cell activation stimuli.

-

Add adenosine/A2AR agonist and/or the A2AR antagonist to the appropriate wells.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with viability dye and cell surface markers if desired (e.g., CD4, CD8).

-

Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

-

-

Data Analysis: Gate on live, single cells. Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells. Calculate proliferation indices or the percentage of divided cells.

NK Cell Cytotoxicity Assay

Principle: The ability of NK cells to kill target tumor cells can be assessed by measuring the release of intracellular components from lysed target cells.

Materials:

-

NK cells (effector cells)

-

Target tumor cells

-

Complete cell culture medium

-

Adenosine or A2AR agonist

-

A2AR antagonist (test compound)

-

LDH cytotoxicity assay kit

-

96-well V-bottom plate

-

Plate reader capable of measuring absorbance at ~490 nm

Procedure:

-

Cell Preparation:

-

Culture NK cells and target cells under appropriate conditions.

-

Harvest and wash the cells, resuspending them in assay medium.

-

-

Assay Setup: In a 96-well plate, set up the following controls:

-

Spontaneous Target Release: Target cells only.

-

Maximum Target Release: Target cells with lysis solution.

-

Spontaneous Effector Release: Effector cells only.

-

Experimental Wells: Effector and target cells at various E:T ratios (e.g., 10:1, 20:1).

-

-

Treatment: Add adenosine/A2AR agonist and/or A2AR antagonist to the experimental wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well flat-bottom plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add the stop solution.

-

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)

Visualizations of Key Pathways and Workflows

Adenosine Signaling Pathway in the Tumor Microenvironment

Caption: The adenosine signaling pathway in the tumor microenvironment and points of therapeutic intervention.

Experimental Workflow for CFSE-Based T Cell Proliferation Assay

Caption: Workflow for assessing T cell proliferation using CFSE dilution by flow cytometry.

Logical Relationship: Synergy of A2AR Antagonists and Anti-PD-1 Therapy

Caption: Rationale for the synergistic effect of combining A2AR antagonists with anti-PD-1/PD-L1 therapy.

Conclusion and Future Directions

The adenosine pathway represents a significant axis of immunosuppression within the tumor microenvironment, and its therapeutic targeting holds immense promise for cancer immunotherapy. Preclinical and early clinical data have demonstrated the potential of adenosine pathway inhibitors, both as monotherapies and in combination with other immunotherapies, to restore anti-tumor immune responses. The development of predictive biomarkers, such as A2AR expression levels, will be crucial for identifying patients most likely to benefit from these therapies. Further research into the intricate interplay between the adenosine pathway and other immune checkpoints, as well as the development of novel combination strategies, will undoubtedly pave the way for more effective cancer treatments. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of immuno-oncology.

References

- 1. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of inupadenant, its Adenosine A2A Receptor Antagonist, at ASCO 2021 - BioSpace [biospace.com]

- 2. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]

- 3. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ultivue.com [ultivue.com]

- 8. precisionformedicine.com [precisionformedicine.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. precisionformedicine.com [precisionformedicine.com]

- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]

- 17. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ascopubs.org [ascopubs.org]

- 20. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]

- 21. researchgate.net [researchgate.net]

- 22. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Ciforadenant In Vitro Assay Protocol for T-Cell Activation: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciforadenant is an investigational small molecule that acts as a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] In the tumor microenvironment, high concentrations of adenosine are produced, which then binds to A2A receptors on immune cells, leading to immunosuppression.[4][5] this compound is designed to block this interaction, thereby restoring and enhancing the anti-tumor activity of immune cells, particularly T-cells.[1][2] These application notes provide a detailed protocol for an in vitro assay to evaluate the effect of this compound on T-cell activation.

The adenosine signaling pathway plays a crucial role in regulating immune responses. Extracellular adenosine, often abundant in the tumor microenvironment, binds to the A2A receptor, a Gs protein-coupled receptor, on the surface of T-cells.[6][7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Elevated cAMP levels inhibit T-cell receptor (TCR) signaling, resulting in decreased T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and overall effector function.[7][8][9] this compound, by blocking the A2A receptor, prevents this adenosine-induced immunosuppression.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A2A receptor signaling pathway and the experimental workflow for the in vitro T-cell activation assay.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Corvus Pharmaceuticals Announces New Data Highlighting Potential of this compound to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacodynamic Assay for Ciforadenant using pCREB Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ciforadenant (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR) with potential applications in immuno-oncology.[1][2] Extracellular adenosine in the tumor microenvironment can suppress anti-tumor immunity by binding to A2AR on immune cells, such as T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells.[3] Activation of the A2AR by adenosine triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) at serine 133 (pCREB). Phosphorylated CREB acts as a transcription factor that can modulate the expression of genes involved in immunosuppression.

This compound competitively blocks the binding of adenosine to the A2AR, thereby inhibiting this immunosuppressive signaling pathway. A key pharmacodynamic (PD) biomarker for assessing the biological activity of this compound is the inhibition of A2AR-mediated pCREB induction in immune cells. This application note provides detailed protocols for quantifying the inhibition of pCREB by this compound, with a primary focus on a flow cytometry-based assay using whole blood, which has been successfully employed in clinical trial settings. Additional protocols for ELISA and Western blot are also provided for broader research applications.

This compound Signaling Pathway

The binding of adenosine to the A2A receptor initiates a signaling cascade that is inhibited by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacodynamic effects of this compound on pCREB inhibition.

In Vitro Inhibition of NECA-induced pCREB in Human T Cells

This table presents the dose-dependent inhibition of pCREB in CD4+ T cells from human whole blood stimulated with 10 µM NECA (a stable adenosine analog).

| This compound (CPI-444) Concentration | pCREB Inhibition (%) |

| 1 µM | >90% |

| 10 µM | >90% (failed to bring to baseline) |

Data synthesized from a comparative study. Note that while potent, at the highest concentration tested, this compound did not fully return pCREB levels to baseline in this particular experiment.[4]

In Vivo Pharmacodynamic Relationship in Clinical Trials

A clear exposure-response relationship has been demonstrated between this compound plasma concentrations and the inhibition of NECA-induced pCREB in peripheral blood lymphocytes of patients.

| This compound Plasma Concentration | pCREB Inhibition |

| > 2000 ng/mL | Nearly Complete |

This data highlights the robust in vivo activity of this compound and its utility as a PD biomarker.

Experimental Protocols

Protocol 1: Flow Cytometry Assay for pCREB in Human Whole Blood

This protocol is recommended for clinical and translational research to assess the pharmacodynamic effects of this compound in whole blood samples.

Materials:

-

Human whole blood collected in sodium heparin tubes

-

This compound (CPI-444)

-

NECA (5'-(N-Ethylcarboxamido)adenosine)

-

Fix/Lyse Buffer

-

Permeabilization Buffer

-

Fluorochrome-conjugated antibodies:

-

Anti-CD4 (e.g., FITC)

-

Anti-CD8 (e.g., APC)

-

Anti-pCREB (Ser133) (e.g., PE)

-

Isotype controls

-

-

FACS tubes

-

Flow cytometer

Procedure:

-

Blood Collection: Collect human whole blood into sodium heparin tubes.

-

Pre-incubation with this compound: In a 96-well deep-well plate, aliquot 90 µL of whole blood per well. Add this compound at desired concentrations and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add NECA to a final concentration of 10 µM to stimulate the A2A receptor. Incubate for 15 minutes at 37°C. Include an unstimulated control.

-

Fixation and Lysis: Add 2 mL of pre-warmed Fix/Lyse solution to each sample. Vortex gently and incubate for 15-60 minutes at room temperature, protected from light. This step fixes the cells and lyses red blood cells.

-

Permeabilization: Centrifuge the samples at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.

-

Antibody Staining: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in the antibody cocktail containing anti-CD4, anti-CD8, and anti-pCREB antibodies at pre-titrated concentrations. Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Add 2 mL of wash buffer (e.g., PBS with 2% FBS) and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

-

Acquisition: Resuspend the cell pellet in 300-500 µL of wash buffer and acquire the samples on a flow cytometer.

-

Data Analysis: Gate on CD4+ and CD8+ T lymphocyte populations. Determine the median fluorescence intensity (MFI) of pCREB staining in each population. Calculate the percentage of pCREB inhibition relative to the NECA-stimulated vehicle control.

Protocol 2: ELISA for pCREB

This protocol is suitable for high-throughput screening of this compound's effect on pCREB in cell lysates.

Materials:

-

Human Phospho-CREB (S133) and Total CREB ELISA Kit

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., PBMCs or a relevant cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time, followed by stimulation with an A2AR agonist like NECA.

-

Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Protocol: Follow the manufacturer's instructions for the Phospho-CREB (S133) and Total CREB ELISA kit. This typically involves:

-

Adding cell lysates to the antibody-coated microplate.

-

Incubating with detection antibodies for phospho-CREB and total CREB.

-

Adding a secondary HRP-conjugated antibody.

-

Adding the substrate and stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm. Normalize the phospho-CREB signal to the total CREB signal for each sample. Calculate the percentage of pCREB inhibition compared to the agonist-stimulated control.

Protocol 3: Western Blot for pCREB

This protocol allows for the qualitative and semi-quantitative analysis of pCREB levels in response to this compound treatment.

Materials:

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies: anti-pCREB (Ser133), anti-total CREB, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the ELISA protocol. Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against pCREB overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a loading control.

-

Data Analysis: Perform densitometry analysis on the bands to quantify the relative levels of pCREB. Normalize the pCREB signal to total CREB and the loading control.

Conclusion

The inhibition of A2A receptor-mediated pCREB phosphorylation is a robust and clinically relevant pharmacodynamic biomarker for assessing the activity of this compound. The flow cytometry-based assay using whole blood offers a minimally invasive and highly informative method for evaluating the in vivo effects of this compound in research and clinical settings. The provided protocols offer a comprehensive guide for researchers to implement these pharmacodynamic assays in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Ciforadenant Target Engagement In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciforadenant (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of extracellular adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells such as T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells.[2][3] By blocking this interaction, this compound abrogates adenosine-induced immunosuppression and stimulates anti-tumor immunity.[2] This document provides detailed protocols for assessing the in vivo target engagement of this compound, a critical step in its preclinical and clinical development. The primary methods covered are Positron Emission Tomography (PET) for direct receptor occupancy measurement and a pharmacodynamic assay measuring the inhibition of A2AR signaling.

A2A Receptor Signaling Pathway

Activation of the A2A receptor, a G-protein coupled receptor, by adenosine initiates a signaling cascade that ultimately dampens the immune response. The pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).

Experimental Protocols

In Vivo A2A Receptor Occupancy Assessment by Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in vivo. By using a radiolabeled ligand that specifically binds to the A2A receptor, the degree to which this compound occupies these receptors at various doses can be determined.

Experimental Workflow for Preclinical PET Imaging

Detailed Methodology:

-

Animal Models: This protocol is designed for use in mice (e.g., CD-1 mice).

-

Radiotracer: [18F]FLUDA is a suitable PET radiotracer with high specificity for the A2A receptor and improved metabolic stability.

-

Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Anesthetize the mouse (e.g., with isoflurane).

-

Place a catheter in the tail vein for intravenous administration of the drug and radiotracer.

-

-

Dosing:

-

For baseline scans, administer the vehicle control intravenously.

-

For occupancy scans, administer this compound at the desired dose and time point prior to radiotracer injection.

-

-

PET Imaging:

-

Administer the [18F]FLUDA radiotracer (e.g., 3-10 MBq) via the tail vein catheter.

-

Perform a dynamic whole-body PET scan for a specified duration (e.g., 60 minutes).

-

Acquire a CT or MRI scan for anatomical co-registration.

-

-

Data Analysis:

-

Reconstruct the dynamic PET data.

-

Define regions of interest (ROIs), such as the striatum (high A2AR density) and cerebellum (low A2AR density, used as a reference region).

-

Generate time-activity curves (TACs) for each ROI.

-

Apply a kinetic model, such as the Simplified Reference Tissue Model (SRTM), to estimate the binding potential (BPND).

-

Calculate receptor occupancy (RO) using the following formula: RO (%) = [ (BPND_baseline - BPND_drug) / BPND_baseline ] * 100

-

Ex Vivo Pharmacodynamic Assessment of A2AR Target Engagement

This protocol describes an ex vivo assay to measure the pharmacodynamic effect of this compound by assessing the inhibition of A2AR signaling in whole blood. The phosphorylation of CREB (pCREB) in response to an A2AR agonist is a downstream biomarker of receptor activation.

Experimental Workflow for pCREB Pharmacodynamic Assay

Detailed Methodology:

-

Blood Collection: Collect whole blood samples from subjects at baseline (pre-dose) and at various time points after this compound administration.

-

Ex Vivo Stimulation:

-

Aliquot whole blood into tubes.

-

Stimulate the blood with a stable adenosine analog, such as 1 µM NECA (5'-(N-ethylcarboxamido)adenosine), for 15 minutes at 37°C. A non-stimulated control should be included.

-

-

Cell Processing:

-

Fix the cells and lyse the red blood cells using a commercially available buffer (e.g., Lyse/Fix buffer).

-

Permeabilize the cells to allow for intracellular staining.

-

-

Staining and Analysis:

-

Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., anti-CD19 for B-cells) and intracellular pCREB (e.g., anti-pCREB).

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the level of pCREB in the cell population of interest (e.g., CD19+ B-cells).

-

-

Data Interpretation: The inhibition of NECA-induced pCREB in post-dose samples compared to pre-dose samples indicates the level of A2A receptor antagonism by this compound.

Data Presentation

The following tables provide examples of how to present quantitative data from this compound target engagement studies.

Table 1: this compound Clinical Trial Data

This table summarizes data from a clinical trial of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).

| Treatment Group | Dosing Regimen | Number of Patients | PSA Partial Response (>30% reduction) |

| This compound Monotherapy | 100 mg twice daily | 11 | 9% (1 of 11) |

| This compound + Atezolizumab | This compound: 100 mg twice dailyAtezolizumab: 840 mg IV every two weeks | 24 | 21% (5 of 24) |

Table 2: Representative In Vivo A2A Receptor Occupancy Data for A2A Antagonists